molecular formula C9H17NO4S B12942869 N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine

N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine

Cat. No.: B12942869
M. Wt: 235.30 g/mol
InChI Key: KCDRQBHZJWXZMX-JAMMHHFISA-N
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Description

N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine is a compound with a unique structure that includes a thiopyran ring with a sulfone group and an alanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine typically involves the reaction of tetrahydrothiopyran with appropriate reagents to introduce the sulfone group and the alanine derivative. The reaction conditions often include the use of oxidizing agents to achieve the sulfone group and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher sulfone derivatives, while reduction could produce thiol derivatives .

Scientific Research Applications

N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine involves its interaction with specific molecular targets. The sulfone group and the alanine derivative play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine is unique due to its specific combination of a thiopyran ring with a sulfone group and an alanine derivative. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

(2S)-2-[(1,1-dioxothian-3-yl)-methylamino]propanoic acid

InChI

InChI=1S/C9H17NO4S/c1-7(9(11)12)10(2)8-4-3-5-15(13,14)6-8/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8?/m0/s1

InChI Key

KCDRQBHZJWXZMX-JAMMHHFISA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C1CCCS(=O)(=O)C1

Canonical SMILES

CC(C(=O)O)N(C)C1CCCS(=O)(=O)C1

Origin of Product

United States

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